N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide
Description
N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a pyrrolopyridine-containing propyl chain. Its molecular scaffold combines aromatic and nitrogen-rich moieties, which are commonly associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer research . The pyrrolopyridine fragment is notable for its role in mimicking purine bases, enabling interactions with ATP-binding sites in enzymes.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(18-21-14-6-1-2-7-15(14)24-18)20-10-4-11-22-12-8-13-5-3-9-19-16(13)22/h1-3,5-9,12H,4,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUZEVGIENPTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN3C=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Linking the Propyl Chain: The pyrrolo[2,3-b]pyridine core is then functionalized with a propyl chain using alkylation reactions.
Formation of the Benzo[d]thiazole-2-carboxamide Moiety: This involves the reaction of the propyl-functionalized pyrrolo[2,3-b]pyridine with benzo[d]thiazole-2-carboxylic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Key Differences
The compound N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS: 1797848-21-5) serves as a relevant structural analogue. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (Benzothiazole Carboxamide) | Analogue (Tetrahydronaphthalene Sulfonamide) |
|---|---|---|
| Core Structure | Benzothiazole-carboxamide | Tetrahydronaphthalene-sulfonamide |
| Functional Group | Carboxamide (-CONH-) | Sulfonamide (-SO₂NH-) |
| Molecular Formula | Not explicitly provided | C₂₀H₂₃N₃O₂S |
| Molecular Weight | Not explicitly provided | 369.5 g/mol |
| Key Substituents | Pyrrolopyridine-propyl chain | Pyrrolopyridine-propyl chain |
| Potential Solubility | Moderate (carboxamide enhances polarity) | Higher (sulfonamide increases polarity) |
| Pharmacophore Features | Benzothiazole (planar aromatic), carboxamide | Partially saturated bicyclic core, sulfonamide |
Key Observations :
Functional Group Impact : The carboxamide in the target compound vs. the sulfonamide in the analogue influences polarity and hydrogen-bonding capacity. Sulfonamides generally exhibit higher solubility in aqueous media due to their stronger acidic nature and hydrogen-bond acceptor capacity .
Core Structure Differences: The benzothiazole ring in the target compound provides a rigid, planar aromatic system, which may enhance intercalation or stacking interactions with biological targets.
Shared Pyrrolopyridine Chain : Both compounds retain the pyrrolopyridine-propyl moiety, suggesting conserved interactions with kinase ATP-binding pockets. This scaffold is prevalent in inhibitors targeting JAK2, ALK, or other oncogenic kinases .
Hypothetical Pharmacological Implications
While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogues:
- Kinase Selectivity : The benzothiazole-carboxamide may favor targets requiring planar aromatic recognition (e.g., tyrosine kinases), whereas the tetrahydronaphthalene-sulfonamide could target enzymes with hydrophobic pockets (e.g., carbonic anhydrases) .
- ADME Properties : The sulfonamide analogue’s higher polarity may translate to better aqueous solubility but reduced membrane permeability compared to the carboxamide variant.
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.43 g/mol. The compound features a pyrrolopyridine moiety linked to a benzo[d]thiazole carboxamide, which is critical for its biological activity.
This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) , which play a significant role in cell proliferation, differentiation, and survival. The inhibition of FGFRs leads to the disruption of various signaling pathways:
- RAS–MEK–ERK Pathway : Involved in cell growth and survival.
- PI3K–Akt Pathway : Critical for cellular metabolism and survival.
- PLCγ Pathway : Associated with cellular signaling and growth.
By inhibiting these pathways, this compound can induce apoptosis in cancer cells, particularly in breast cancer models such as the 4T1 cell line .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to:
- Inhibit proliferation of cancer cell lines.
- Induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
A study reported an IC50 value in the low micromolar range against breast cancer cells, highlighting its potential as a therapeutic agent .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise in antimicrobial applications. Its structure allows it to interact effectively with bacterial targets:
- Mechanism : The compound may inhibit bacterial growth by disrupting essential metabolic pathways.
Research on related thiazole derivatives indicates that modifications can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 3.12 μg/mL .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | 4T1 Breast Cancer Cells | Low µM | |
| Antibacterial | Staphylococcus aureus | 3.12 μg/mL | |
| Antibacterial | Escherichia coli | 12.5 μg/mL |
Pharmacokinetics
Pharmacokinetic studies suggest that this compound possesses favorable properties for drug development, including:
- Low Molecular Weight : Facilitates better absorption and distribution.
- Solubility : Adequate solubility enhances bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step approach is commonly employed:
Coupling Reaction : React benzo[d]thiazole-2-carboxylic acid with 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-amine using EDCI/HOBt in DMF at 0°C to room temperature. Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) .
Optimization : Adjust stoichiometry (1.2:1 amine:acid ratio), add DMAP (5 mol%) to enhance coupling efficiency, and monitor by TLC (Rf ~0.3). Yield improvements (e.g., from 6% to 39%) are achieved by controlling solvent polarity and reaction time .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm pyrrolo NH (δ 11.2–12.5 ppm), benzo-thiazole protons (δ 7.8–8.2 ppm), and propyl linker (δ 2.8–3.5 ppm). ¹³C NMR verifies carbonyl (C=O, ~165 ppm) .
- HRMS : ESI+ mode to validate [M+H]⁺ (e.g., theoretical vs. observed m/z within 2 ppm error) .
- HPLC : C18 column (0.1% TFA in H₂O/MeCN gradient) to confirm purity >95% .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro kinase inhibition and cellular antiproliferative assays for this compound?
- Methodological Answer :
- Permeability Assessment : Use PAMPA to evaluate cell membrane permeability. Low permeability may explain reduced cellular activity despite strong in vitro kinase inhibition .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets.
- Metabolite Analysis : Perform LC-MS on cell lysates to detect inactive metabolites (e.g., oxidative degradation at the pyrrolo nitrogen) .
Q. What strategies improve the pharmacokinetic profile of this compound during lead optimization?
- Methodological Answer :
- logP Optimization : Introduce fluorine at position 4 of the benzo-thiazole ring to reduce logP (measured via shake-flask method) and enhance solubility .
- Metabolic Stability : Test in human liver microsomes (HLM) with NADPH cofactor. Replace metabolically labile groups (e.g., methyl → trifluoromethyl) to increase half-life .
- Prodrug Design : Synthesize tert-butyl ester derivatives to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for specific kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., JAK2, PDB 4U5J). Prioritize derivatives with stronger hydrogen bonds (e.g., pyrrolo NH to Glu898) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Validate predictions via synthesis and enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
- Mutagenesis Studies : Perform alanine scanning on kinase binding sites (e.g., JAK2 Leu983) to confirm critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
